molecular formula C13H19NO B8743414 3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)isoxazole CAS No. 39190-09-5

3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)isoxazole

Cat. No. B8743414
CAS RN: 39190-09-5
M. Wt: 205.30 g/mol
InChI Key: UEBXVANRKDLJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)isoxazole is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39190-09-5

Product Name

3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)isoxazole

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)-1,2-oxazole

InChI

InChI=1S/C13H19NO/c1-9-6-5-7-13(3,4)12(9)11-8-10(2)14-15-11/h6,8,12H,5,7H2,1-4H3

InChI Key

UEBXVANRKDLJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C2=CC(=NO2)C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

54 g of 4-[2,6,6-trimethyl-cyclohex-2-en-1-yl]-3,4-epoxy-2-butanone-oxime, which can be prepared as indicated above, in 500 ml of benzene were refluxed in the presence of 2 g of p-toluenesulphonic acid for about 4 hours. The water formed in the course of the reaction was removed as it formed by azeotropic distillation.
Name
4-[2,6,6-trimethyl-cyclohex-2-en-1-yl]-3,4-epoxy-2-butanone-oxime
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.